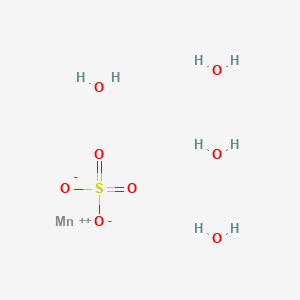

Manganese sulfate tetrahydrate

概要

説明

Manganese (II) sulfate tetrahydrate is an essential mineral used in capsule, tablet, and liquid form, which provides essential nutrients like vitamin, protein, and in similar nutritional substance . It undergoes electrolysis to give manganese dioxide .

Synthesis Analysis

Manganese (II) sulfate tetrahydrate can be synthesized by treating manganese dioxide with sulfur dioxide . Another method involves the solvothermal synthesis of manganese sulfides .Molecular Structure Analysis

Manganese sulfate forms a variety of hydrates: monohydrate, tetrahydrate, pentahydrate, and heptahydrate. All of these salts dissolve in water to give faintly pink solutions of the aquo complex [Mn (H 2 O) 6] 2+ .Chemical Reactions Analysis

Manganese (II) sulfate tetrahydrate undergoes electrolysis to give manganese dioxide . Upon oxidation, it gives chemical manganese dioxide .Physical And Chemical Properties Analysis

Manganese (II) sulfate tetrahydrate has a molecular weight of 223.06 . It has a pH value of 2.5-4.0 (20 °C, 50 g/L in H2O), a melting point of 26-27 °C, and a density of 2.11 g/cm3 at 20 °C .科学的研究の応用

Manganese Sulfate Tetrahydrate: A Comprehensive Analysis of Scientific Research Applications

Reagent in Organic Synthesis: Manganese sulfate tetrahydrate serves as a reagent in organic synthesis, facilitating various chemical reactions by providing manganese ions necessary for catalysis .

Catalyst in Biochemistry: In biochemical research, it acts as a catalyst, speeding up reactions without being consumed in the process, thus playing a crucial role in experimental procedures .

Nutritional Studies: This compound is used to provide a source of manganese in biochemical and physiological studies, helping researchers understand the role of this essential nutrient in living organisms .

Electrolysis and Battery Production: It undergoes electrolysis to produce manganese dioxide, which is then used in the manufacture of dry-cell batteries as chemical manganese dioxide (CMD) .

Nutritional Supplements: Manganese sulfate tetrahydrate is incorporated into capsules, tablets, and liquid forms as an essential mineral supplement, providing vital nutrients alongside vitamins and proteins .

Solvothermal Synthesis of Manganese Sulfides: The solvothermal approach utilizes this compound to synthesize manganese sulfides with diverse morphologies and phases, which can be adjusted by varying the sulfur sources and solvents .

Agricultural Chemistry: It’s involved in the study of chemical interactions between glyphosate (a common herbicide) and commercial sources of manganese for practical applications like alleviating nutritional deficiency while controlling weeds .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

manganese(2+);sulfate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O4S.4H2O/c;1-5(2,3)4;;;;/h;(H2,1,2,3,4);4*1H2/q+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUFCUKTJFSWPL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8MnO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7785-87-7 (Parent), 16397-91-4 (Parent) | |

| Record name | Manganese sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese sulfate tetrahydrate | |

CAS RN |

10101-68-5 | |

| Record name | Manganese sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, manganese(2+) salt, hydrate (1:1:4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANOUS SULFATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F46LH60L4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

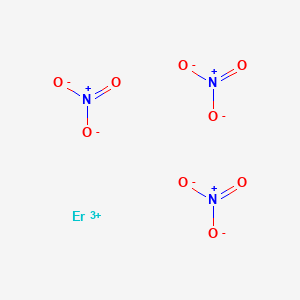

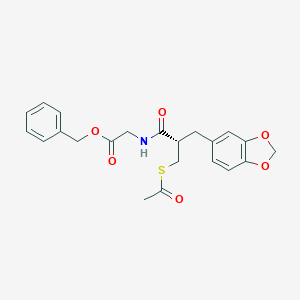

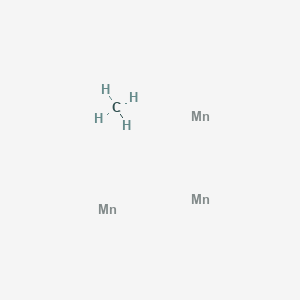

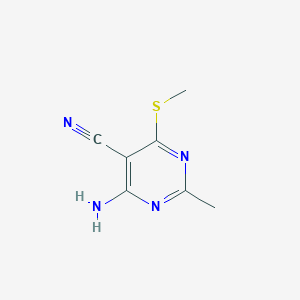

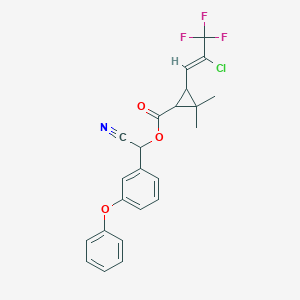

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Manganese sulfate tetrahydrate?

A1: Manganese sulfate tetrahydrate (MnSO₄·4H₂O) is a hydrated salt composed of a manganese(II) cation (Mn²⁺), a sulfate anion (SO₄²⁻), and four water molecules (H₂O) per formula unit. The crystal structure reveals centrosymmetric bis(μ-sulfato-O:O′)bis[tetraaquamanganese(II)] dimers, forming eight-membered rings with two cis-located bridging sulfate anions and two coordination octahedra around manganese(II) [].

Q2: Can you elaborate on the coordination chemistry of Manganese in this compound?

A2: The manganese(II) ion in MnSO₄·4H₂O adopts a slightly distorted octahedral geometry []. It is coordinated to six oxygen atoms: four from water molecules and two from sulfate groups. This coordination environment influences its chemical reactivity and physical properties.

Q3: Are there any unexpected reactions involving Manganese sulfate tetrahydrate?

A3: Interestingly, MnSO₄·4H₂O can yield unexpected products in certain reactions. For instance, a study found that reacting it with sodium maleate and 1,10-phenanthroline (phen) resulted in Tetraaqua(1,10-phenanthroline-κ2N,N′)manganese(II) sulfate dihydrate []. This highlights the importance of understanding the reactivity of MnSO₄·4H₂O in different chemical environments.

Q4: What are the applications of Manganese sulfate tetrahydrate in plant nutrition?

A4: Manganese is an essential micronutrient for plant growth, and MnSO₄·4H₂O serves as a common source of manganese in fertilizers and plant nutrient solutions [, , ]. It is used to address manganese deficiencies in soils and promote healthy plant development.

Q5: How is Manganese sulfate tetrahydrate used in water culture systems for blueberries?

A5: Researchers have developed specific water culture nutrient solutions containing MnSO₄·4H₂O to optimize blueberry growth []. The solution provides essential nutrients, including manganese, in controlled concentrations to support robust root development and overall plant health.

Q6: Are there any formulations incorporating Manganese sulfate tetrahydrate for sustained nutrient release in agriculture?

A6: Yes, MnSO₄·4H₂O is a component of water-retaining, long-acting, sustained-release composite fertilizers []. These formulations are designed to improve soil properties, enhance drought resistance, and provide a consistent supply of nutrients to crops, including manganese, over an extended period.

Q7: Are there alternative uses for Manganese sulfate tetrahydrate beyond agriculture?

A7: Absolutely. MnSO₄·4H₂O is employed in various applications, including the optimization of fermentation conditions for exopolysaccharide production by Lactobacillus bulgaricus strain AK-1 []. This highlights its versatility in different biotechnological processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)